5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Overview
Description
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring. The presence of a chlorine atom at the 5-position and an aldehyde group at the 3-position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate with appropriate reagents to introduce the aldehyde group at the 3-position . The reaction conditions often include the use of tetraethylammonium chloride and potassium carbonate as catalysts .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Reduction: 5-Chloropyrazolo[1,5-a]pyrimidine-3-methanol.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Industry: Utilized in the development of novel materials and as a building block in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde primarily involves its interaction with specific molecular targets, such as enzymes. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have been shown to inhibit phosphoinositide 3-kinase (PI3K) enzymes, which play a crucial role in cell proliferation, growth, and survival . The compound’s structure allows it to bind to the active site of these enzymes, thereby inhibiting their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 5-Chloropyrazolo[1,5-a]pyrimidine-3-methanol
Uniqueness
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group, which confer distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various derivatives with potential biological activities.
Biological Activity
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a fused ring system consisting of a pyrazole and pyrimidine ring, with a chlorine atom at the 5-position and an aldehyde group at the 3-position. This structure contributes to its reactivity and biological properties, making it a valuable scaffold in drug design.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly kinases involved in cell signaling pathways. Notably, compounds derived from this scaffold have been shown to inhibit key enzymes such as:
- Pim-1 Kinase : Inhibitors based on the pyrazolo[1,5-a]pyrimidine structure have demonstrated potent activity against Pim-1 kinase, which is implicated in cancer cell proliferation. For example, specific derivatives exhibited IC50 values as low as 27 nM against Pim-1, indicating strong inhibitory potential .
- Flt-3 Kinase : Similarly, these compounds have been identified as dual inhibitors of both Pim-1 and Flt-3 kinases, with selectivity profiles favoring Pim-1 inhibition .
Biological Evaluations
Numerous studies have evaluated the biological effects of this compound and its derivatives:
Anticancer Activity
Research has highlighted the compound's potential in cancer therapy. In vitro studies indicated that pyrazolo[1,5-a]pyrimidine derivatives significantly inhibited the phosphorylation of BAD protein in cancer cell lines. This suggests that their anticancer effects may be mediated through the inhibition of survival pathways associated with Pim-1 .
Selectivity Profiles
The selectivity of these compounds for various kinases has been assessed through extensive screening against panels of oncogenic kinases. For instance, one study reported that a derivative achieved greater than 95% inhibition at 1 µM concentration for both Pim-1 and TRKC kinases while maintaining a favorable safety profile across other kinases .
Case Study 1: Pim-1 Inhibition
In a study focused on lead optimization for Pim-1 inhibitors, researchers synthesized several pyrazolo[1,5-a]pyrimidine compounds. The most potent derivatives demonstrated nanomolar IC50 values against Pim-1 and effectively inhibited colony formation in clonogenic assays mimicking Pim-1 knockdown .
Compound | IC50 (nM) | Kinase Target |
---|---|---|
Compound 9 | 27 | Pim-1 |
Compound 11b | <50 | Flt-3 |
Case Study 2: PI3K Inhibition
Another significant area of research involves the inhibition of phosphoinositide 3-kinase (PI3K) isoforms. Derivatives of pyrazolo[1,5-a]pyrimidine were evaluated for their inhibitory activity against PI3Kα and PI3Kδ isoforms. The results showed varying degrees of potency, making them promising candidates for targeting inflammatory diseases and cancers .
PI3K Isoform | IC50 Range (µM) |
---|---|
PI3Kα | 0.5 - 60 |
PI3Kδ | 45 - 1.06 |
Properties
IUPAC Name |
5-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-1-2-11-7(10-6)5(4-12)3-9-11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWPUMGVBDABLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C=O)N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728925 | |
Record name | 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256162-94-3 | |
Record name | 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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